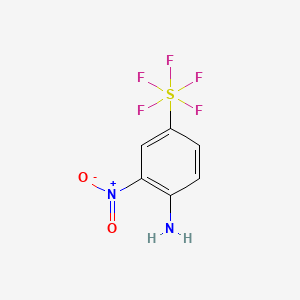

2-Nitro-4-(pentafluorosulfanyl)aniline

説明

2-Nitro-4-(pentafluorosulfanyl)aniline is a chemical compound with the molecular formula C6H5F5N2O2S . It is also known as 4-Amino-3-nitrophenylsulphur pentafluoride .

Synthesis Analysis

The synthesis of this compound can be achieved through direct amination of 1-Nitro-4-(pentafluorosulfanyl)benzene with 1,1,1-trimethylhydrazinium iodide in the presence of tBuOK in DMSO . Another method involves the radical addition of SF5Cl to the alkynyl π-system of 2-ethynyl anilines followed by a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with nitro, amino, and pentafluorosulfanyl groups . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

The pentafluorosulfanyl group on this compound can influence a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .Physical and Chemical Properties Analysis

This compound has unique physicochemical properties due to the presence of the pentafluorosulfanyl group. This group is known for its high chemical stability, strong inductive electron-withdrawing effect, and high lipophilicity .科学的研究の応用

Synthesis of SF5-Containing Compounds : 2-Nitro-4-(pentafluorosulfanyl)aniline is used in the direct amination of nitro(pentafluorosulfanyl)benzenes to synthesize SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, important in organic chemistry and pharmaceuticals (Pastýříková et al., 2012).

Vicarious Nucleophilic Substitution Reactions : It is used in vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions, leading to various substituted benzene compounds (Beier et al., 2011).

Synthesis of Alkenyl-(Pentafluorosulfanyl)Benzenes : In the Horner–Wadsworth–Emmons reaction, it facilitates the synthesis of (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes and 2-(2-arylethyl)-(pentafluorosulfanyl)anilines (Iakobson & Beier, 2012).

Synthesis of SF5-Substituted Indazoles : It's used in the synthesis of 5-SF5-substituted indazoles, which serve as versatile building blocks for diverse organic synthesis (Fan et al., 2017).

Hydroxylation to Produce Phenols : It reacts with cumyl hydroperoxide to form nitro(pentafluorosulfanyl)phenols, which upon reduction yield amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).

将来の方向性

The pentafluorosulfanyl group is of growing interest in various scientific fields, including medicinal chemistry and materials science . The development of more efficient and high-yielding synthetic strategies for pentafluorosulfanyl derivatives, like 2-Nitro-4-(pentafluorosulfanyl)aniline, is a promising direction for future research .

特性

IUPAC Name |

2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHNGNESYMJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of synthesizing 2-Nitro-4-(pentafluorosulfanyl)aniline?

A1: This compound serves as a crucial precursor for synthesizing various SF5-containing heterocyclic compounds, including benzimidazoles, quinoxalines, and benzotriazoles []. These heterocyclic compounds are valuable building blocks in pharmaceuticals and agrochemicals due to the unique properties imparted by the pentafluorosulfanyl (SF5) group.

Q2: How is this compound synthesized?

A2: The synthesis involves a two-step process:

- Direct amination: 1-Nitro-3-(pentafluorosulfanyl)benzene reacts with 1,1,1-trimethylhydrazinium iodide in the presence of potassium tert-butoxide (tBuOK) and dimethyl sulfoxide (DMSO) to yield this compound []. This reaction proceeds through a vicarious nucleophilic substitution of hydrogen.

- Reduction: The nitro group in this compound is subsequently reduced using hydrogen gas and Raney nickel as a catalyst []. This step generates the desired 4-(pentafluorosulfanyl)benzene-1,2-diamine, which can be further utilized to synthesize the aforementioned heterocyclic compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/no-structure.png)

![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)

![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B570187.png)